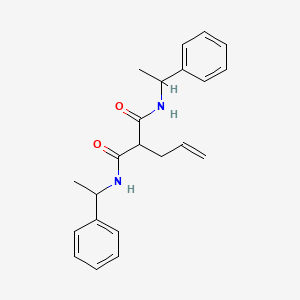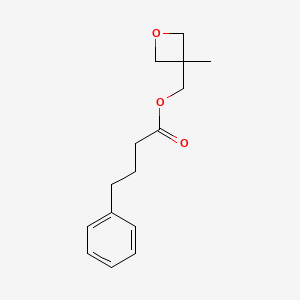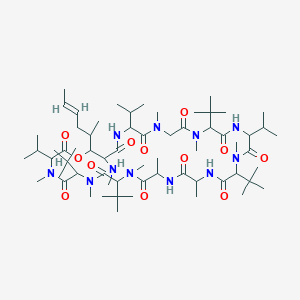
Isocyclosporin D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocyclosporin D is a derivative of cyclosporin, a cyclic peptide known for its immunosuppressive properties. Cyclosporins are produced as secondary metabolites by certain fungi, such as Tolypocladium inflatum. This compound, like its parent compound, has garnered interest due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isocyclosporin D involves the isomerization of cyclosporin A. This process is typically acid-catalyzed and can be influenced by the choice of solvent. For instance, the rate of isomerization is enhanced in solvents with higher dielectric constants. Methanesulfonic acid is commonly used as a catalyst in this reaction .
Industrial Production Methods
Industrial production of this compound follows similar principles to its laboratory synthesis but on a larger scale. The process involves the controlled isomerization of cyclosporin A under optimized conditions to ensure high yield and purity. The choice of solvent and catalyst, as well as reaction temperature and time, are critical parameters in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
Isocyclosporin D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, such as ketones or aldehydes, within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols from ketones or aldehydes .
Scientific Research Applications
Isocyclosporin D has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the isomerization and reactivity of cyclic peptides.
Biology: Researchers investigate its effects on cellular processes and its potential as a tool for studying protein-protein interactions.
Mechanism of Action
Isocyclosporin D exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in T-cell activation. By binding to cyclophilin, this compound forms a complex that inhibits calcineurin, thereby preventing the dephosphorylation and activation of nuclear factor of activated T-cells (NFAT). This inhibition leads to reduced transcription of interleukin-2 and other cytokines, ultimately suppressing the immune response .
Comparison with Similar Compounds
Isocyclosporin D is compared with other cyclosporin derivatives, such as cyclosporin A and cyclosporin C. While all these compounds share a similar cyclic peptide structure, this compound is unique due to its specific isomerization, which can result in different biological activities and therapeutic potentials. Other similar compounds include:
Cyclosporin A: Known for its potent immunosuppressive properties and widespread use in organ transplantation.
Cyclosporin C: Another derivative with distinct pharmacological properties, often studied for its potential therapeutic applications.
This compound stands out due to its unique isomerization, which can lead to different interactions with biological targets and potentially novel therapeutic applications.
Properties
CAS No. |
63775-93-9 |
|---|---|
Molecular Formula |
C63H113N11O12 |
Molecular Weight |
1216.6 g/mol |
IUPAC Name |
6,9,18,24-tetratert-butyl-34-[(E)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-3,21,30-tri(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C63H113N11O12/c1-30-31-32-37(8)45-43(64-23)51(77)67-41(34(2)3)55(81)69(24)33-40(75)70(25)46(60(11,12)13)53(79)68-42(35(4)5)56(82)72(27)47(61(14,15)16)52(78)65-38(9)50(76)66-39(10)54(80)73(28)49(63(20,21)22)58(84)74(29)48(62(17,18)19)57(83)71(26)44(36(6)7)59(85)86-45/h30-31,34-39,41-49,64H,32-33H2,1-29H3,(H,65,78)(H,66,76)(H,67,77)(H,68,79)/b31-30+ |
InChI Key |
HESBXZCEGYUSID-NVQSTNCTSA-N |
Isomeric SMILES |
C/C=C/CC(C)C1C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)O1)C(C)C)C)C(C)(C)C)C)C(C)(C)C)C)C)C)C(C)(C)C)C)C(C)C)C(C)(C)C)C)C)C(C)C)NC |
Canonical SMILES |
CC=CCC(C)C1C(C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)O1)C(C)C)C)C(C)(C)C)C)C(C)(C)C)C)C)C)C(C)(C)C)C)C(C)C)C(C)(C)C)C)C)C(C)C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


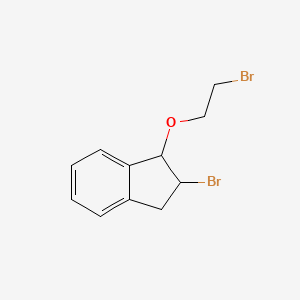




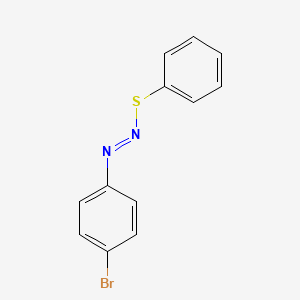
![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![3-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14149523.png)
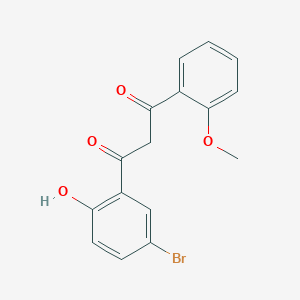

![5-Chloro-N-[3-(4-chloropiperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14149541.png)
